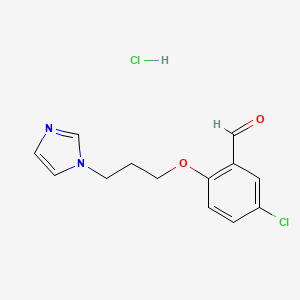
2-(3-(1H-Imidazol-1-yl)propoxy)-5-chlorobenzaldehyde hydrochloride
Vue d'ensemble
Description
“2-(3-(1H-Imidazol-1-yl)propoxy)-5-chlorobenzaldehyde hydrochloride” is a chemical compound with a wide range of applications in scientific experiments and industrial settings. It is also known as IPPB. The compound has a molecular weight of 296.75 .
Molecular Structure Analysis
The compound has a linear formula of C14 H16 N2 O3 . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a propoxy and a chlorobenzaldehyde group .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature is at room temperature .Applications De Recherche Scientifique
Antibacterial Activity
One significant application of compounds related to 2-(3-(1H-Imidazol-1-yl)propoxy)-5-chlorobenzaldehyde hydrochloride is in antibacterial activity. For instance, a study by Dickens et al. (1991) explored the antibacterial properties of a similar compound, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, specifically against anaerobic bacteria. This compound was designed to act as a pro-drug, releasing a lethal species specifically within the target anaerobic bacterial cell (Dickens et al., 1991).
Anticancer Properties
Compounds with a similar structure have also been synthesized and evaluated for their anticancer activity. Rashid et al. (2012) synthesized benzimidazoles bearing an oxadiazole nucleus, starting from a compound structurally related to this compound. These compounds showed significant anticancer activity in in vitro studies (Rashid et al., 2012).
Synthesis and Chemical Properties
The synthesis and chemical properties of related compounds have been extensively studied. For example, Dago et al. (2016) reported on the synthesis of a compound with a structure similar to this compound. Their study focused on the synthesis process and characterization of the compound, highlighting the importance of such compounds in chemical research (Dago et al., 2016).
Corrosion Inhibition
Imidazole derivatives, like the one , have also been studied for their corrosion inhibition properties. Srivastava et al. (2017) synthesized amino acid-based imidazolium zwitterions and evaluated their performance as corrosion inhibitors for mild steel. Their study demonstrated the potential of such compounds in industrial applications (Srivastava et al., 2017).
Mécanisme D'action
Target of Action
The compound, 2-(3-(1H-Imidazol-1-yl)propoxy)-5-chlorobenzaldehyde hydrochloride, is an imidazole derivative . Imidazole derivatives are known to interact with a variety of biological targets due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
The mode of action of imidazole derivatives can vary greatly depending on their specific structure and the biological target they interact with . The compound’s interaction with its targets can lead to changes in the function of the target, which can result in a therapeutic effect.
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways depending on their specific targets . They can influence the function of enzymes, receptors, and other proteins, leading to changes in the biochemical pathways these targets are involved in . .
Propriétés
IUPAC Name |
5-chloro-2-(3-imidazol-1-ylpropoxy)benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2.ClH/c14-12-2-3-13(11(8-12)9-17)18-7-1-5-16-6-4-15-10-16;/h2-4,6,8-10H,1,5,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXZDIBGKURKHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)OCCCN2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609404-10-5 | |
| Record name | Benzaldehyde, 5-chloro-2-[3-(1H-imidazol-1-yl)propoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609404-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


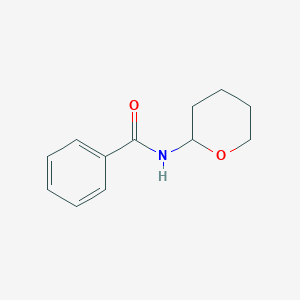

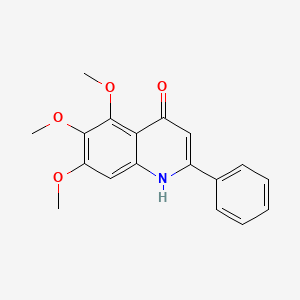
![1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol](/img/structure/B3059975.png)
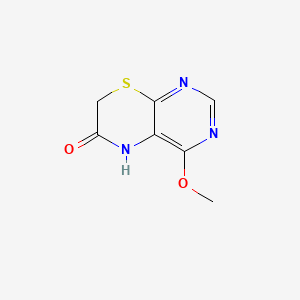
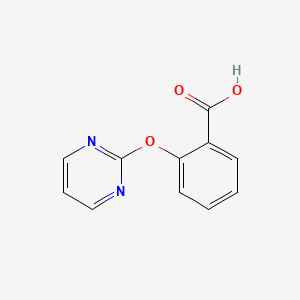
![2-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine trifluoroacetate](/img/structure/B3059979.png)
![3-Methyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B3059980.png)

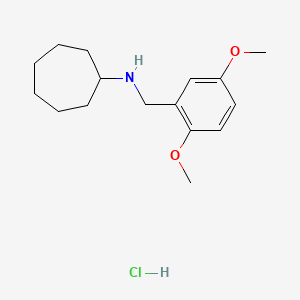

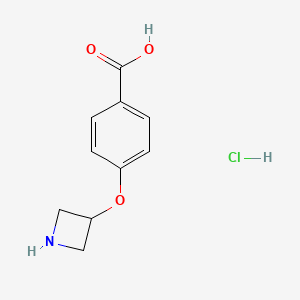

![1-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperazine hydrochloride](/img/structure/B3059995.png)
